molecular formula C14H15NO2S B2388759 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1518465-15-0

2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2388759
CAS RN: 1518465-15-0
M. Wt: 261.34
InChI Key: SBAPGCNXQPQPHV-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The phenyl and carboxylic acid groups could be introduced through subsequent reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a carboxylic acid group. The 2-methylpropyl group would be an alkyl substituent .


Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxylic acid group could participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups (like the carboxylic acid) and aromatic rings could influence properties like solubility, melting point, and boiling point .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their presence in many biologically active compounds. Future research might explore the synthesis, characterization, and potential applications of this and similar compounds .

properties

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(2)8-11-15-12(14(16)17)13(18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPGCNXQPQPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1518465-15-0
Record name 2-(2-methylpropyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
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